molecular formula C19H11FN2O2 B15005731 2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione

2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione

Cat. No.: B15005731
M. Wt: 318.3 g/mol
InChI Key: PCNXVESSNRIHOI-UHFFFAOYSA-N
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Description

2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione is a synthetic organic compound that belongs to the class of fluorinated pyrazoles. This compound is characterized by the presence of a fluorine atom on the phenyl ring and a pyrazole ring attached to an indan-1,3-dione moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione typically involves a multi-step process. One common method is the condensation reaction between 4-fluorobenzaldehyde and 1H-pyrazole-4-carbaldehyde, followed by cyclization with indan-1,3-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its anti-inflammatory, anti-tumor, and antimicrobial properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the fluorine atom enhances the binding affinity and stability of the compound, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione is unique due to its specific structural features, such as the combination of a fluorinated phenyl ring and a pyrazole ring attached to an indan-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H11FN2O2

Molecular Weight

318.3 g/mol

IUPAC Name

2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C19H11FN2O2/c20-13-7-5-11(6-8-13)17-12(10-21-22-17)9-16-18(23)14-3-1-2-4-15(14)19(16)24/h1-10H,(H,21,22)

InChI Key

PCNXVESSNRIHOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(NN=C3)C4=CC=C(C=C4)F)C2=O

Origin of Product

United States

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